
N-Didesmethyl Loperamide
Description
Significance as a Loperamide (B1203769) Metabolite in Human Biotransformation
N-Didesmethyl Loperamide is a product of the extensive first-pass metabolism that loperamide undergoes in the liver. nih.govvettimes.com The primary metabolic pathway for loperamide in humans is oxidative N-demethylation, which leads to the formation of N-desmethyl loperamide and subsequently this compound. researchgate.netdrugbank.comfda.gov This biotransformation is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8. nih.govdrugbank.comfda.gov While CYP3A4 and CYP2C8 are the principal enzymes, studies indicate that CYP2B6 and CYP2D6 may also play a minor role in the N-demethylation of loperamide. drugbank.comfda.gov The N-dealkylation of loperamide to its N-desmethyl metabolites constitutes the main metabolic fate of the drug in the human body. researchgate.net
Table 1: Key Metabolites of Loperamide in Human Biotransformation
Metabolite Name | Precursor Compound | Metabolic Process | Primary Enzymes |
---|---|---|---|
N-Desmethyl Loperamide | Loperamide | Oxidative N-demethylation | CYP3A4, CYP2C8 nih.govdrugbank.comfda.gov |
This compound | N-Desmethyl Loperamide | Oxidative N-demethylation | CYP3A4, CYP2C8 researchgate.netdrugbank.com |
Pyridinium metabolite of N-desmethylloperamide | N-Desmethyl Loperamide | Further oxidation | P4503A4 researchgate.net |
Overview of Key Research Domains and Translational Relevance
Research on this compound spans several scientific fields, providing crucial insights with translational importance. Its presence and concentration levels are particularly relevant in forensic toxicology, drug metabolism studies, and the development of novel diagnostic tools.
Forensic Toxicology: In cases of fatal intoxication with loperamide, N-desmethyl loperamide is a major metabolite detected. nih.gov Its concentration in post-mortem samples, such as heart blood, can be significantly higher than that of the parent compound, loperamide. nih.gov The analysis of loperamide and its metabolites has become an important aspect of forensic toxicology due to an increase in cases of loperamide misuse. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method used for the determination of loperamide and N-desmethyl loperamide in biological specimens. chromatographyonline.comtandfonline.com
Drug Metabolism and Pharmacokinetics (DMPK): The study of this compound is crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of loperamide. Like its parent compound, N-desmethyl loperamide is a substrate for the P-glycoprotein (P-gp) efflux transporter. caymanchem.com This mechanism is responsible for limiting the passage of both loperamide and its desmethyl metabolites across the blood-brain barrier, which is why loperamide typically lacks central nervous system effects at therapeutic doses. caymanchem.comsnmjournals.org
PET Imaging: There is significant research interest in using radiolabeled versions of loperamide metabolites for Positron Emission Tomography (PET) imaging. medchemexpress.comszabo-scandic.com Specifically, [N-methyl-11C]N-desmethyl-loperamide has been synthesized and evaluated as a potential PET radiotracer for imaging P-gp function at the blood-brain barrier. snmjournals.orgnih.gov It is hypothesized that it could be a superior tracer compared to [11C]loperamide because its subsequent metabolites are more polar and have negligible ability to enter the brain, which would simplify the quantification of P-gp function. researchgate.netnih.gov
Pharmacological Research: Beyond its role as a metabolite, this compound has been investigated for its own pharmacological activity. It is an active metabolite that acts as a peripheral μ1-opioid receptor agonist. caymanchem.comcaymanchem.com Studies have shown it can inhibit electricity-induced contractions in isolated guinea pig myenteric plexus. caymanchem.comcaymanchem.com Furthermore, research has explored its potential as a chemosensitizing agent, demonstrating its ability to sensitize a chloroquine-resistant strain of the malaria parasite P. falciparum to chloroquine (B1663885). caymanchem.comcaymanchem.com
Table 2: Detailed Research Findings on this compound
Research Domain | Model System | Key Findings |
---|---|---|
Forensic Toxicology | Human post-mortem tissue | In a fatal overdose case, the heart blood concentration of N-desmethyl loperamide (3.3 mg/L) was higher than loperamide (1.2 mg/L). nih.gov |
Drug Metabolism | Human liver microsomes | Identified N-desmethyl loperamide as the major metabolite of loperamide, with CYP3A4 being the predominant enzyme in its formation. researchgate.net |
PET Imaging | Wild-type and P-gp knockout mice | [11C]N-desmethyl-loperamide showed very low brain uptake in wild-type mice but significantly higher uptake in P-gp knockout mice, confirming it is an avid P-gp substrate. nih.gov |
Pharmacology | Isolated guinea pig myenteric plexus | This compound inhibits electricity-induced contractions with an IC50 of 370 nM. caymanchem.comcaymanchem.com |
Pharmacology | P. falciparum (in vitro) | This compound sensitizes a chloroquine-resistant strain to chloroquine with an EC50 of 482 nM. caymanchem.comcaymanchem.com |
Propriétés
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O2/c28-24-13-11-21(12-14-24)26(32)15-18-30(19-16-26)20-17-27(25(29)31,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,32H,15-20H2,(H2,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJHDOGGBLQFRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648790 | |
Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66164-06-5 | |
Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Biotransformation of Loperamide to N Didesmethyl Loperamide
Initial Loperamide (B1203769) N-Demethylation Pathways
The primary metabolic route for Loperamide involves the removal of a methyl group from its nitrogen atom, a process known as N-demethylation. drugbank.commedsafe.govt.nzhpra.iereactome.orgnih.gov This initial step is crucial as it significantly alters the compound's structure and is the gateway to further metabolism.
The oxidative N-demethylation of Loperamide is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver. hpra.ie Research has identified several specific isoforms that contribute to this metabolic conversion.
Studies using human liver microsomes have pinpointed CYP3A4 and CYP2C8 as the principal enzymes responsible for Loperamide's N-demethylation. drugbank.commedsafe.govt.nzhpra.ienih.govnih.govfda.gov Their respective contributions have been estimated to be approximately 53% for CYP3A4 and 38% for CYP2C8. nih.gov The critical role of these two enzymes is further substantiated by inhibition studies. The use of ketoconazole, a selective inhibitor of CYP3A4, resulted in a 90% inhibition of Loperamide N-demethylation. nih.govfda.govkorea.ac.kr Similarly, quercetin, a CYP2C8 inhibitor, reduced the metabolic process by 40%. nih.govfda.govkorea.ac.kr
While CYP3A4 and CYP2C8 are the major players, other isoforms, namely CYP2B6 and CYP2D6, have also been shown to catalyze this reaction, although their contribution is considered minor. drugbank.comnih.govkorea.ac.kr
CYP Isoform | Estimated Contribution | Inhibitor Study Result | Reference |
---|---|---|---|
CYP3A4 | ~53% | 90% inhibition with Ketoconazole | nih.govnih.govfda.govkorea.ac.kr |
CYP2C8 | ~38% | 40% inhibition with Quercetin | nih.govnih.govfda.govkorea.ac.kr |
CYP2B6 | Minor | Catalyzes N-demethylation | drugbank.comnih.govkorea.ac.kr |
CYP2D6 | Minor | Catalyzes N-demethylation | drugbank.comnih.govkorea.ac.kr |
Secondary N-Demethylation to N-Didesmethyl Loperamide
Following the initial metabolic step, a secondary N-demethylation can occur, leading to the formation of this compound. This subsequent transformation highlights the progressive nature of Loperamide metabolism.
The existence of a secondary demethylation pathway has been confirmed through in vitro experiments. Studies utilizing both human and rat liver microsomes have successfully identified the formation of this compound (also known as di-desmethyl-loperamide) as a metabolite of Loperamide. nih.gov This demonstrates that the enzymatic machinery present in the liver is capable of performing this second demethylation step.
The formation of this compound has also been observed in living organisms. It has been identified as a metabolite in rats, confirming that this metabolic pathway is active in vivo. caymanchem.com Furthermore, metabolic studies in mice have also involved the analysis of both N-Desmethyl Loperamide and this compound, reinforcing its role as a metabolite in animal models. uu.nl While the primary metabolite, N-Desmethyl Loperamide, has been extensively studied in mouse and monkey models, it has been hypothesized that this primary metabolite can be further demethylated to this compound in vivo. nih.gov
Quantitative Assessment of Metabolic Conversion Rates
Quantifying the rate of Loperamide's metabolism provides insight into the efficiency and capacity of the involved enzyme systems. In human liver microsomes, the formation of N-Desmethyl Loperamide exhibits biphasic kinetics, suggesting the involvement of multiple enzymes with different affinities for the substrate. nih.govkorea.ac.kr
The high-affinity component of this reaction has an apparent Michaelis constant (Km) of 21.1 µM and a maximum reaction velocity (Vmax) of 122.3 pmol/min per milligram of protein. The low-affinity component shows a Km of 83.9 µM and a Vmax of 412.0 pmol/min per milligram of protein. nih.govkorea.ac.kr
Kinetic Component | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Reference |
---|---|---|---|
High-Affinity | 21.1 | 122.3 | nih.govkorea.ac.kr |
Low-Affinity | 83.9 | 412.0 | nih.govkorea.ac.kr |
In vivo data from cases of loperamide overdose provide a real-world perspective on the concentrations of the parent drug and its primary metabolite. Admission plasma concentrations in these cases ranged from 5.37 to 288 µg/L for Loperamide and 87.67 to 256.34 µg/L for N-Desmethyl Loperamide. tandfonline.com The terminal elimination half-lives were also determined to be 21.3–38.7 hours for Loperamide and a longer 31.9–88.9 hours for N-Desmethyl Loperamide, indicating a slower clearance of the metabolite compared to the parent compound. tandfonline.com
Pharmacological Characterization of N Didesmethyl Loperamide
Opioid Receptor Binding and Functional Activity
N-Didesmethyl Loperamide (B1203769) is recognized as a synthetic opioid receptor agonist. evitachem.comcymitquimica.com Its activity is primarily focused on receptors located outside of the central nervous system.
N-Didesmethyl Loperamide functions as an agonist at peripheral µ-opioid receptors. caymanchem.comevitachem.com By binding to these receptors, it mimics the action of endogenous opioids, which leads to a reduction in gastrointestinal motility. evitachem.com This activity has been demonstrated in functional assays; for instance, the compound inhibits electricity-induced contractions in isolated guinea pig myenteric plexus preparations with an IC50 value of 370 nM. caymanchem.com This confirms its ability to exert opioid-like effects directly on the nerve plexus of the gut wall.
The parent compound, Loperamide, is a potent and selective agonist at µ-opioid receptors. caymanchem.com In contrast, while this compound is also an active agonist, direct comparative binding affinity data (such as Kᵢ values) are not as widely documented in the scientific literature. However, a comparison of their functional potencies in different assays provides insight into their relative activities.
Table 1: Comparative Opioid Receptor Activity of Loperamide and this compound
Compound | Assay Type | Receptor Target | Potency Metric |
---|---|---|---|
Loperamide | Radioligand Binding | µ-Opioid Receptor | Kᵢ = 0.16 nM caymanchem.com |
| This compound | Functional Assay (Guinea Pig Myenteric Plexus) | µ-Opioid Receptor | IC₅₀ = 370 nM caymanchem.com |
ATP-Binding Cassette Transporter Interactions and Efflux Mechanisms
The interaction of this compound with ATP-binding cassette (ABC) transporters, particularly P-glycoprotein, is a critical determinant of its pharmacokinetic profile.
This compound is a substrate for the P-glycoprotein (P-gp) efflux transporter. medchemexpress.com This characteristic is significant enough that the compound is utilized as a precursor in the development of new and improved Positron Emission Tomography (PET) radiotracers for imaging P-gp function in vivo. medchemexpress.comclearsynth.com The closely related metabolite, N-desmethyl loperamide, has been extensively studied and confirmed to be a selective substrate for P-gp among the three most prevalent efflux transporters at the blood-brain barrier. nih.gov
The P-glycoprotein transporter is highly expressed at the blood-brain barrier, where it functions as a protective efflux pump, actively transporting a wide range of substances out of the brain and back into the bloodstream. nih.gov Because this compound is a P-gp substrate, its ability to penetrate the blood-brain barrier is severely restricted. caymanchem.com This efflux mechanism is the primary reason why, like its parent compound loperamide, this compound does not produce central opioid effects and acts almost exclusively in the periphery. caymanchem.commdpi.com
Electrophysiological Effects and Ion Channel Modulation
Beyond its opioid receptor activity, this compound is known to interact with various ion channels, a property it shares with its parent compound. caymanchem.com
Research suggests that this compound is an inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, although it is believed to be a weaker inhibitor than loperamide. evitachem.com The inhibition of the hERG channel is a significant pharmacological action, as this channel is crucial for cardiac repolarization. nih.govtandfonline.com While detailed quantitative studies on this compound's ion channel activity are limited, extensive research on loperamide and its other major metabolite, N-desmethyl loperamide, provides context for the potential electrophysiological effects. nih.govtandfonline.com Both loperamide and N-desmethyl loperamide are documented inhibitors of cardiac potassium (hERG) and sodium (Naᵥ1.5) channels, which is the mechanism underlying the cardiotoxicity seen in cases of extreme overdose. tandfonline.commdpi.com N-desmethyl loperamide is reported to be a weaker inhibitor of the hERG channel than loperamide. nih.govtandfonline.com
Table 2: Comparative hERG Channel Inhibition by Loperamide Metabolites
Compound | Receptor Target | Potency Metric |
---|---|---|
Loperamide | hERG K⁺ Channel | IC₅₀ ≈ 33-88 nM mdpi.com |
N-desmethyl loperamide | hERG K⁺ Channel | IC₅₀ ≈ 245 nM mdpi.com |
| This compound | hERG K⁺ Channel | Weaker inhibitor than loperamide (quantitative IC₅₀ not specified in reviewed sources) evitachem.com |
Table 3: Mentioned Chemical Compounds
Compound Name |
---|
This compound |
Loperamide |
N-desmethyl loperamide |
Chloroquine (B1663885) |
Acetylcholine (B1216132) |
Inhibition of Cardiac Sodium Channels (Nav1.5)
Research has shown that this compound inhibits the cardiac sodium channel Nav1.5. mdpi.comnih.gov One study identified the IC₅₀ value for this inhibition to be 483 nM. mdpi.comnih.gov The inhibition of Nav1.5 by this compound is considered a potential contributor to the cardiac toxicity observed with high doses of its parent compound, loperamide. mdpi.comnih.gov Loperamide itself has been shown to inhibit Nav1.5 with an IC₅₀ of 0.526 µM. mdpi.comnih.gov The blockade of these sodium channels can lead to a slowing of conduction in the heart. mdpi.comnih.gov
Modulation of the Human Ether-à-go-go-Related Gene (hERG) Potassium Channel
This compound is an inhibitor of the human ether-à-go-go-related gene (hERG) potassium channel, though it is a weaker inhibitor than its parent compound, loperamide. nih.gov Studies have reported an IC₅₀ value of 245 nM for this compound's inhibition of the hERG channel. mdpi.comnih.gov For comparison, loperamide has been shown to inhibit the hERG channel with IC₅₀ values ranging from approximately 33 nM to 390 nM in various studies. mdpi.comresearchgate.netnih.gov The inhibition of the hERG channel is a critical factor in drug-induced QT prolongation, which can increase the risk of serious cardiac arrhythmias. mdpi.comnih.govnih.gov
Research on Electrophysiological Implications and Cardiac Safety
The electrophysiological effects of this compound are a significant area of research due to their implications for cardiac safety. nih.govnih.gov As a metabolite of loperamide, which is associated with cardiotoxicity at high doses, understanding the specific contributions of this compound is crucial. mdpi.comnih.govnih.gov Research indicates that this compound can contribute to the cardiotoxic effects seen with loperamide abuse, at least secondarily. nih.gov This is particularly relevant given that plasma levels of this compound can be significantly higher than those of the parent drug. mdpi.comnih.govnih.gov
The combined inhibition of both Nav1.5 and hERG channels by this compound can lead to a combination of slowed cardiac conduction and alterations in repolarization time, which can result in proarrhythmic events. mdpi.comnih.gov Studies analyzing cases of loperamide overdose have found that higher concentrations of both loperamide and this compound are associated with prolonged electrocardiographic intervals. researchgate.netnih.gov The long elimination half-lives of both compounds contribute to a prolonged risk of cardiotoxicity. researchgate.netnih.gov
Effects on Gastrointestinal Motility
Mechanisms of Action in Isolated Tissue Preparations (e.g., Guinea Pig Myenteric Plexus)
In isolated guinea pig myenteric plexus preparations, this compound has been shown to inhibit electrically-induced contractions with an IC₅₀ of 370 nM. caymanchem.comcaymanchem.com This action is indicative of its effects on gastrointestinal motility. The parent compound, loperamide, is known to act on the μ-opioid receptors in the myenteric plexus of the large intestine. wikipedia.org This agonistic action decreases the activity of the myenteric plexus, which in turn reduces the tone of the longitudinal and circular smooth muscles of the intestinal wall. wikipedia.orgresearchgate.net This leads to an increased transit time for material in the intestine, allowing for greater water absorption. wikipedia.orgdrugbank.com Loperamide also inhibits the release of acetylcholine and prostaglandins, further contributing to the reduction of propulsive peristalsis. researchgate.netdrugbank.com
Exploration of Anti-Infective and Antiparasitic Activity
Sensitization of Chloroquine-Resistant Plasmodium falciparum Strains
This compound has demonstrated the ability to sensitize chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria. caymanchem.comcaymanchem.com It exhibits this activity with an EC₅₀ of 482 nM. caymanchem.comcaymanchem.com Importantly, this sensitizing effect occurs without inducing toxicity in A-10 vascular smooth muscle cells, where the IC₅₀ is greater than 10,000 nM. caymanchem.comcaymanchem.com This suggests a potential therapeutic window for its use as a chemosensitizing agent in the context of drug-resistant malaria. caymanchem.comcaymanchem.com
Toxicological Research Aspects of N Didesmethyl Loperamide
Comparative Toxicological Profiles with Related Loperamide (B1203769) Metabolites
In vitro studies have been conducted to compare the inhibitory effects of loperamide and N-Didesmethyl Loperamide on crucial cardiac ion channels. Research indicates that this compound exhibits a lower inhibitory potency compared to its parent compound. Specifically, it has been shown to have a 7.5-fold lower inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel (KCNH2) and a 2-fold lower inhibition of the cardiac sodium channel (NaV1.5) than loperamide. tandfonline.com Another study reported that desmethylloperamide inhibits the hERG channel with an IC50 of 245 nM and the sodium channel (INa) with an IC50 of 483 nM. nih.gov This suggests that while this compound is pharmacologically active at these channels, its direct blocking effect is less pronounced than that of loperamide. tandfonline.commums.ac.ir
Despite its lower potency on a molecular level, the metabolite's contribution to toxicity is significant due to its pharmacokinetic properties. In cases of loperamide overdose, this compound concentrations in the blood can be substantially higher—reportedly 5- to 8-fold greater—than those of the parent drug. dovepress.comnih.gov This high systemic exposure means that even with a weaker inhibitory effect per molecule, the cumulative impact of this compound can be a critical factor in the manifestation of cardiotoxicity. dovepress.com
In Vitro Cytotoxicity Evaluations in Relevant Cell Lines (e.g., Vascular Smooth Muscle Cells)
The cytotoxic potential of this compound has been evaluated in specific cell lines to understand its effects on various tissues. A key area of investigation has been its impact on vascular smooth muscle cells, given their role in the cardiovascular system.
One study specifically investigated the toxicity of this compound (referred to by its synonym, R 21345) in A-10 vascular smooth muscle cells. The findings indicated a lack of significant toxicity in this cell line. caymanchem.com This suggests a degree of selectivity in the compound's cytotoxic actions.
Table 1: In Vitro Cytotoxicity of this compound
Cell Line | Assay Endpoint | IC50 Value (nM) | Source |
---|---|---|---|
A-10 Vascular Smooth Muscle Cells | Toxicity/Cytotoxicity | >10,000 | caymanchem.com |
Other research has explored the cytotoxic effects of the parent compound, loperamide, in different cell types, such as human oral cancer cells, where it demonstrated time- and dose-dependent cytotoxicity. explorationpub.com However, for this compound, the available data points to low cytotoxicity in vascular smooth muscle cells, a finding that contrasts with its significant role in systemic cardiotoxicity. caymanchem.com
Potential Contributions to Systemic Toxicodynamics, Particularly Cardiotoxicity, at Supratherapeutic Concentrations
At supratherapeutic concentrations, typically seen in cases of abuse or massive overdose, this compound is a crucial contributor to systemic toxicity, most notably cardiotoxicity. dovepress.compowerpak.com This contribution is a function of its high plasma concentrations and its long elimination half-life, which leads to prolonged exposure of cardiac tissues to the metabolite. uq.edu.aunih.gov
Clinical and toxicological analyses from case series of loperamide overdose have consistently shown that elevated concentrations of both loperamide and this compound are associated with significant electrocardiographic abnormalities. uq.edu.aufigshare.com These include the prolongation of the QRS complex and the QTc interval, which are risk factors for life-threatening ventricular arrhythmias. tandfonline.commdpi.com
The following table presents the IC50 values for this compound associated with electrocardiographic changes, derived from a toxicodynamic analysis of clinical case data.
Table 2: this compound Concentrations and Associated ECG Effects
ECG Parameter | IC50 (μg/L) | 95% Confidence Interval | Source |
---|---|---|---|
QRS Complex Duration Increase | 42.65 | 10.45–133.5 | tandfonline.com |
QT Interval Duration Increase | 103.3 | 3.20–888.3 | tandfonline.com |
Analytical Methodologies for N Didesmethyl Loperamide Research
Development of Advanced Chromatographic Techniques
Advanced chromatographic techniques, particularly when coupled with mass spectrometry, form the cornerstone of N-didesmethyl loperamide (B1203769) analysis. These methods offer high selectivity and sensitivity, which are necessary for detecting the low concentrations typically found in biological matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and powerful tool for the quantitative analysis of loperamide and its metabolites, including N-didesmethyl loperamide. researchgate.netresearchgate.net Method optimization is crucial for achieving reliable and reproducible results. A key aspect of optimization involves the chromatographic separation, where reversed-phase columns, such as C18 or Zorbax Eclipse XDB-C8, are commonly employed. researchgate.netnih.govweber.hu Mobile phases are typically composed of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and an aqueous component containing additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization efficiency and peak shape. researchgate.netnih.gov
For detection, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. researchgate.netplos.org In this mode, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. researchgate.netnih.gov For instance, in one method, loperamide and its desmethylated metabolites were characterized by their molecular ions and several fragments, with MRM being the chosen mode for both identification and quantification. researchgate.net The use of a deuterated internal standard, such as loperamide-d6, is a common practice to ensure accuracy. tandfonline.com The total run time for such methods can be optimized to be as short as three minutes, allowing for high-throughput analysis. plos.orgnih.gov
Table 1: Example of LC-MS/MS Method Parameters for Loperamide and its Metabolites
Parameter | Condition | Source |
---|---|---|
Column | Zorbax Eclipse XDB-C8 narrow-bore | researchgate.net |
Mobile Phase | Acetonitrile, methanol, and 4 mM ammonium acetate (pH 4.6) | researchgate.net |
Ionization | Electrospray Ionization (ESI), Positive Mode | nih.govnih.gov |
Detection | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Internal Standard | Methadone or Loperamide-d6 | researchgate.nettandfonline.com |
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, offers an alternative and complementary approach to tandem quadrupole MS. HRMS provides highly accurate mass measurements, which aids in the confident identification of analytes in complex matrices without the need for reference standards of all suspected compounds. This is particularly useful in forensic toxicology for screening and identifying novel or unexpected substances.
One study detailed a data-mining process using Liquid Chromatography Time-of-Flight Mass Spectrometry (LCTOFMS) to re-examine data from forensic cases. ojp.gov This retrospective analysis successfully identified the presence of N,this compound in casework from as early as February 2020, demonstrating the power of HRMS in identifying emerging drugs of interest that were not part of the initial testing scope. ojp.gov In another application, HRMS was used to examine fentanyl immunoassay-positive urine specimens, revealing the presence of loperamide and/or its metabolites, which can cause cross-reactivity. nih.gov
Strategies for Bioanalytical Sample Preparation and Extraction from Complex Matrices
The effective extraction of this compound from complex biological matrices like blood, plasma, urine, and tissue is a critical prerequisite for accurate analysis. researchgate.netnih.gov The goal is to remove interfering substances such as proteins, salts, and lipids that can suppress the instrument's signal or damage the analytical column. thermofisher.com Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. researchgate.netchromatographyonline.comsci-hub.se
Liquid-liquid extraction is a conventional method where the sample is alkalinized and extracted with an immiscible organic solvent. nih.gov Solvents such as ethyl acetate, n-butyl chloride, and butyl acetate have been successfully used to isolate loperamide and its metabolites. researchgate.netnih.govnih.gov
Solid-phase extraction is another widely used technique that offers cleaner extracts compared to LLE. weber.huchromatographyonline.comchromatographyonline.com This method involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. thermofisher.com After washing away interferences, the analyte is eluted with a small volume of solvent. thermofisher.com Specialized SPE columns, such as the Clean Screen® XCEL I, have been used to develop simple, three-step extraction methods for loperamide and N-desmethyl loperamide from blood, eliminating the need for column conditioning and wash steps. weber.huchromatographyonline.comchromatographyonline.com
Protein precipitation is a simpler but often less clean method, where a solvent like acetonitrile is added to the plasma or saliva sample to precipitate proteins, which are then removed by centrifugation. sci-hub.se
Validation of Analytical Methods for Biological Matrices (e.g., Plasma, Urine, Tissue Homogenates)
To ensure the reliability of analytical results, any method for quantifying this compound must be thoroughly validated. Validation procedures assess several key parameters, including linearity, sensitivity, accuracy, precision, extraction efficiency, and matrix effects.
A selective LC-MS-MS method for determining loperamide and its two desmethylated metabolites in human plasma and urine was validated. researchgate.net The limits of quantification (LOQ) in plasma were established at 0.08 μg L−1 for loperamide, 0.09 μg L−1 for N-desmethyl loperamide, and 0.10 μg L−1 for this compound. researchgate.net The limit of determination for this compound was 0.03 μg L−1. researchgate.net Another study reported a lower limit of quantitation (LLQ) of about 0.25 pmol/ml for loperamide and N-desmethyl loperamide in plasma. nih.gov The accuracy and precision of these methods are typically required to be within ±15%. tandfonline.com
Table 2: Published Method Validation Parameters for Loperamide Metabolites
Parameter | Analyte(s) | Value/Range | Matrix | Source |
---|---|---|---|---|
Linearity Range | Loperamide, N-Desmethyl Loperamide | 0.1-500 µg/kg | Whole Blood | nih.gov |
Limit of Quantification (LOQ) | This compound | 0.10 µg/L (0.10 ng/mL) | Plasma | researchgate.net |
Accuracy | Loperamide, N-Desmethyl Loperamide | Better than 9% | Whole Blood | nih.gov |
Intra- & Inter-Assay Variability | Loperamide, N-Desmethyl Loperamide | 2.1% to 14.5% | Plasma | nih.gov |
| Extraction Efficiency | N-Desmethyl Loperamide | 64.9% - 88.8% | Plasma | nih.gov |
Utilization in Forensic Toxicology and Clinical Pharmacokinetic Studies
Validated analytical methods are applied in both forensic and clinical research settings. In forensic toxicology, these methods are essential for postmortem investigations and in cases of driving under the influence of drugs. researchgate.netojp.gov One case report detailed the tissue distribution of loperamide and N-desmethyl loperamide in a fatal overdose, where heart blood concentrations were 1.2 mg/L and 3.3 mg/L, respectively. nih.gov The analysis of metabolites like this compound is important as they can also possess biological activity or serve as markers of exposure. tandfonline.com The N-desmethyl metabolite, for instance, has been implicated in cardiotoxicity, and its concentrations can be 6- to 40-times higher than the parent drug with a longer elimination half-life. tandfonline.com
In clinical pharmacokinetic studies, these analytical methods are used to characterize the absorption, distribution, metabolism, and excretion of loperamide. nih.govnih.gov One study successfully used a validated LC-MS/MS method to measure the plasma concentrations of loperamide, N-desmethyl loperamide, and this compound in a volunteer after oral administration. researchgate.net Such studies provide crucial data on the metabolic pathways of drugs. It has been shown that loperamide is metabolized primarily by the CYP3A4 and CYP2C8 enzymes via N-demethylation to produce N-desmethyl loperamide and subsequently this compound. nih.govfda.govnih.gov
Table 3: List of Chemical Compounds Mentioned
Compound Name |
---|
This compound |
Loperamide |
N-Desmethyl Loperamide |
Methadone |
Acetonitrile |
Methanol |
Ammonium acetate |
Formic acid |
Ethyl acetate |
n-Butyl chloride |
Butyl acetate |
Diphenoxylate |
Ritonavir (B1064) |
Specialized Research Applications and Methodological Advancements
Development as a Positron Emission Tomography (PET) Radiotracer
The labeling of N-Didesmethyl Loperamide (B1203769) with a positron-emitting isotope, typically Carbon-11 ([¹¹C]), has enabled its use as a radiotracer in Positron Emission Tomography (PET) imaging. This non-invasive technique allows for the in vivo quantification and visualization of P-glycoprotein function, particularly at the blood-brain barrier (BBB).
Preclinical Evaluation for Imaging P-glycoprotein Function
Preclinical studies have been instrumental in validating [¹¹C]N-Didesmethyl Loperamide (also referred to as [¹¹C]dLop) as a selective and effective PET radiotracer for P-gp function. nih.govnih.gov Research in various animal models, including mice, rats, and nonhuman primates, has demonstrated that [¹¹C]dLop is an avid substrate for P-gp. unc.eduresearchgate.net
A key aspect of its preclinical evaluation has been the determination of its selectivity for P-gp over other significant ATP-binding cassette (ABC) transporters at the BBB, such as multidrug resistance protein 1 (Mrp1) and breast cancer resistance protein (BCRP). nih.govnih.gov Studies have shown that at the low concentrations used for PET imaging, [¹¹C]dLop acts selectively as a substrate for P-gp. nih.govnih.gov This selectivity is crucial for accurately assessing the function of P-gp without confounding signals from other transporters.
In wild-type animals, the brain uptake of [¹¹C]dLop is minimal, a direct consequence of its efficient efflux by P-gp at the BBB. nih.gov Conversely, in P-gp knockout mice or in animals treated with a P-gp inhibitor, the brain radioactivity concentration of [¹¹C]dLop is markedly increased. nih.govnih.gov For instance, P-gp knockout mice exhibited a 2- to 3-fold higher brain activity on PET scans compared to wild-type animals. unc.edu This significant difference in brain penetration under conditions of normal versus inhibited or absent P-gp function underscores the radiotracer's sensitivity in measuring P-gp activity.
The following table summarizes key findings from preclinical PET imaging studies with [¹¹C]this compound.
Table 1: Preclinical Evaluation of [¹¹C]this compound Brain Uptake
Animal Model | Condition | Observation | Fold Increase in Brain Uptake (vs. Control) | Reference |
---|---|---|---|---|
Wild-type Mice | Baseline | Negligible brain uptake | N/A | nih.gov |
P-gp knockout Mice | P-gp absent | Markedly increased brain uptake | 2-3 | unc.edu |
Wild-type Mice | Tariquidar (B1662512) (P-gp inhibitor) | Dose-dependent increase in brain distribution | - | acs.org |
Monkeys | Baseline | Low brain uptake | N/A | unc.edu |
Monkeys | DCPQ (P-gp inhibitor) | Dose-dependent increase in brain activity | 3.7 (at 8 mg/kg) | unc.edu |
Radiosynthesis and In Vivo Tracer Kinetics Assessment
The radiosynthesis of [¹¹C]this compound is typically achieved through the [¹¹C]methylation of its precursor, N-didesmethyl-loperamide. acs.org This process involves reacting the precursor with [¹¹C]iodomethane to yield the final radiotracer, which is then purified for intravenous injection. acs.org The synthesis process has been optimized to produce the radiotracer with high radiochemical purity and specific activity. acs.org
The in vivo tracer kinetics of [¹¹C]dLop have been extensively studied. Following intravenous administration, the radiotracer distributes throughout the body. In humans, brain PET scans have shown a low and stable concentration of radioactivity in the brain, consistent with it being a P-gp substrate. ebi.ac.uk The rate of brain entry (K₁) is low, which is indicative of P-gp actively effluxing the substrate as it attempts to cross the BBB. ebi.ac.uk
A notable advantage of [¹¹C]dLop over its parent compound, [¹¹C]loperamide, is its metabolic profile. ebi.ac.uk [¹¹C]dLop generates negligible radiometabolites that can penetrate the brain, which simplifies the kinetic modeling and improves the accuracy of P-gp function quantification. ebi.ac.uk In contrast, [¹¹C]loperamide is metabolized to radiometabolites, including [¹¹C]dLop, which can confound the interpretation of brain PET signals.
Mechanistic Studies in Cellular and Subcellular Systems
In vitro studies using various cell lines have provided critical mechanistic insights into the interaction between this compound and P-glycoprotein at the cellular level. These studies often utilize parental cell lines with low P-gp expression and corresponding resistant cell lines that overexpress P-gp.
A key finding from these cellular assays is the concentration-dependent activity of this compound. nih.govnih.gov At low concentrations (typically ≤1 nM), it acts purely as a substrate for P-gp. nih.govnih.gov This is evidenced by its lower accumulation in cells overexpressing P-gp compared to parental cells, as the transporter actively pumps it out. nih.gov However, at higher concentrations (≥20 μM), this compound exhibits a dual role, acting as both a substrate and an inhibitor of P-gp, likely through competitive binding. nih.govnih.gov
Transport experiments in transfected cell lines, such as LLC-PK1 cells expressing human ABCB1 (P-gp), have allowed for the quantification of its transport ratio. The basolateral-to-apical transport of [³H]-N-Didesmethyl-loperamide is significantly higher than its apical-to-basolateral transport, resulting in a high transport ratio (TR). nih.gov In one study, the TR for [³H]-N-desmethyl-loperamide in ABCB1-transfected cells was 18.5 ± 1.7, which was significantly higher than that of another P-gp substrate, [³H]verapamil (3.7 ± 0.4). nih.govacs.org This indicates that this compound is a very avid substrate for P-gp.
While most research has focused on the cellular level, these findings have implications for the subcellular localization and mechanism of P-gp. The interaction takes place at the cell membrane, where P-gp is embedded. The efflux process is an active transport mechanism requiring ATP hydrolysis, which fuels the conformational changes in P-gp necessary to move substrates across the membrane. The use of this compound in these systems helps to probe the substrate specificity and transport efficiency of P-gp.
Investigation in Drug-Drug Interaction Research Models
This compound, particularly in its radiolabeled form, serves as an excellent probe substrate in research models designed to investigate P-glycoprotein-mediated drug-drug interactions (DDIs). acs.org These models are crucial for predicting whether a new drug candidate might inhibit or induce P-gp, thereby affecting the disposition of co-administered drugs that are P-gp substrates.
In these models, the brain uptake of [¹¹C]this compound is measured at baseline and then after the administration of a potential P-gp inhibitor. A significant increase in the brain concentration of the radiotracer in the presence of the test drug indicates P-gp inhibition. This approach has been used to evaluate the in vivo P-gp inhibitory potency of various compounds, including tariquidar and cyclosporine A. acs.orgresearchgate.net
For example, studies have determined the in vivo half-maximum inhibitory concentration (IC₅₀) of tariquidar by measuring the dose-dependent increase in brain distribution of [¹¹C]this compound. acs.org Such studies provide quantitative data on the extent of DDI at the BBB.
The following table presents data from in vitro and in vivo studies investigating drug-drug interactions involving this compound and P-gp inhibitors.
Table 2: this compound in Drug-Drug Interaction Studies
Study Type | Model | Interacting Drug | Finding | Quantitative Data | Reference |
---|---|---|---|---|---|
In vitro | ABCB1- and Abcb1a-transfected cells | Tariquidar | Inhibition of [³H]-N-desmethyl-loperamide transport | IC₅₀ values determined | nih.govacs.org |
In vivo PET | Wild-type Mice | Tariquidar | Dose-dependent increase in brain distribution of [¹¹C]dLop | Tariquidar IC₅₀ = 1329 nM | acs.org |
In vitro | P-gp overexpressing cells | Tariquidar | Inhibition of [¹¹C]dLop transport | IC₅₀ = 19 nM | nih.gov |
In vivo PET | Rats | Tariquidar (1 mg/kg) | No significant increase in cerebral uptake of [¹¹C]dLop | - | nih.gov |
In vitro | MDCK-MDR1 cells | Cyclosporine A | Inhibition of loperamide transport | EC₅₀ = 0.78 ± 0.04 μM | researchgate.net |
These research models are vital for drug development, as they help to identify potential safety risks associated with P-gp-mediated DDIs early in the process. The selectivity and avid transport of this compound by P-gp make it a reliable tool for these critical assessments.
Future Research Directions for N Didesmethyl Loperamide
Identification of Novel Biological Targets Beyond Current Understanding
Future research should prioritize the exploration of biological targets for N-didesmethyl loperamide (B1203769) beyond its known interaction with P-glycoprotein (P-gp). While its role as a P-gp substrate is established, a comprehensive understanding of its full spectrum of molecular interactions is lacking. nih.govmedchemexpress.com
Initial investigations have revealed that N-didesmethyl loperamide possesses a pharmacological profile similar to its parent compound, loperamide, with high affinity for μ-opiate receptors. nih.gov However, it also exhibits affinity for other receptors, including α1A, α2A-2C, D4, H1, H3, and σ1,2 receptors, as well as the serotonin (B10506) transporter. nih.gov Further studies are warranted to delineate the functional consequences of these interactions.
A critical area of investigation is its effect on cardiac ion channels. While N-desmethyl loperamide is a weaker inhibitor of the human ether-a-go-go-related gene (hERG) cardiac K+ channel compared to loperamide, its higher plasma concentrations suggest a potential contribution to cardiotoxicity, particularly in cases of loperamide abuse. consensus.appnih.gov Research has shown that desmethylloperamide inhibits hERG with an IC50 of 245 nM and the cardiac sodium channel (INa) with an IC50 of 483 nM, which could accentuate the ion channel effects of loperamide itself. nih.govmdpi.com Future studies should aim to fully characterize its inhibitory profile on a broader range of cardiac and non-cardiac ion channels to better understand its potential for off-target effects.
Comprehensive Elucidation of Pharmacokinetic and Pharmacodynamic Relationships in Diverse Physiological States
A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for its potential development as a research tool or therapeutic agent. Loperamide undergoes extensive metabolism, primarily through oxidative N-demethylation by CYP2C8 and CYP3A4, to form N-desmethyl loperamide. drugbank.comnih.gov
Future research should focus on characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound itself. Studies have shown that in overdose cases, plasma concentrations of desmethyl loperamide can be 5- to 8-fold higher than the parent drug. nih.govmdpi.com Investigating the factors that influence this variability, such as genetic polymorphisms in metabolizing enzymes and transporters, is essential.
Furthermore, the influence of different physiological and pathological states on the PK/PD of this compound requires investigation. For instance, isoflurane (B1672236) anesthesia has been shown to alter the metabolism of [11C]-N-desmethyl-loperamide, which directly impacts its brain distribution following P-gp inhibition. acs.org Studies in populations with hepatic impairment are also critical, as altered first-pass metabolism could lead to significant changes in systemic exposure and potential for adverse effects. nih.gov
Assessment of its Role in Polypharmacy and Complex Drug-Drug Interactions
Given that loperamide is often used in combination with other medications, understanding the potential for drug-drug interactions (DDIs) involving this compound is a critical area for future research. Loperamide itself is a substrate for CYP3A4 and P-gp, and co-administration with inhibitors of these proteins can significantly increase its plasma concentrations. uu.nlresearchgate.net
Future studies should specifically investigate the role of this compound in such interactions. For example, the potent CYP3A4 and P-gp inhibitor ritonavir (B1064) has been shown to increase loperamide concentrations and delay the formation of its desmethyl metabolite. nih.gov The clinical implications of this altered metabolic ratio, particularly in the context of polypharmacy, need to be explored. Polypharmacy, the use of multiple medications, is associated with an increased risk of adverse drug events and mortality, making the study of such interactions particularly important. nih.gov
Investigating the interaction of this compound with a wide range of commonly co-administered drugs, including other P-gp inhibitors and substrates, is necessary to build a comprehensive interaction profile. powerpak.comwww.nhs.uk This will be crucial for predicting and mitigating potential risks in clinical settings where loperamide is used.
Development of Advanced Computational Modeling and Simulation Approaches for Predicting Biological Activity and Fate
Advanced computational modeling and simulation techniques hold significant promise for accelerating research into this compound. nih.govmdpi.com These in silico approaches can be used to predict its biological activity, metabolic fate, and potential for DDIs, thereby guiding and refining wet-lab experimentation.
Future research should focus on developing robust Quantitative Structure-Activity Relationship (QSAR) models for this compound. researchgate.net These models can establish relationships between its chemical structure and its interactions with various biological targets, including receptors and ion channels. Molecular docking and simulation studies can provide insights into the binding modes of this compound with proteins like P-gp and hERG, helping to explain its substrate and inhibitor characteristics. researchgate.net
Furthermore, physiologically based pharmacokinetic (PBPK) models can be developed to simulate the ADME of this compound in virtual patient populations. These models can integrate data on its physicochemical properties, in vitro metabolism, and transporter kinetics to predict its concentration-time profiles in various tissues and under different physiological conditions. By incorporating data on DDIs, these models can also predict the impact of co-administered drugs on its pharmacokinetics. The development and validation of such computational tools will be invaluable for optimizing future research and potentially guiding the clinical use of its parent compound, loperamide.
Q & A
Q. How can systems biology models integrate pharmacokinetic and pharmacodynamic (PK/PD) data for this compound?
- Methodological Answer : Develop compartmental PK models (e.g., NONMEM) using plasma concentration-time profiles, then link to PD models of μ-opioid receptor occupancy. Incorporate omics datasets (e.g., transcriptomic changes in leukocytes) to predict off-target effects. Validate with in vivo efficacy studies in pain or diarrhea models .
Q. What meta-analysis strategies reconcile divergent findings on metabolite stability across pH gradients?
- Methodological Answer : Aggregate published stability data (e.g., gastric vs. intestinal pH) into a standardized database (). Apply random-effects models to quantify heterogeneity sources (e.g., assay conditions, buffers) and perform subgroup analyses by experimental methodology (e.g., HPLC vs. UV spectrophotometry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.